5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Mechanism of Action
Mode of Action
Similar compounds have been shown to inhibit enzymes such as α-glucosidase . This suggests that 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on its potential α-glucosidase inhibitory activity, it may impact carbohydrate metabolism and glucose regulation .
Result of Action
If it does inhibit α-glucosidase, it could potentially reduce postprandial hyperglycemia, which would be beneficial in the management of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of pyrrole-2-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: A related compound with similar structural features but different electronic properties.
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Another pyrrole derivative with distinct functional groups and reactivity.
Uniqueness
5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its dual pyrrole rings provide a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-10-4-3-9(12-10)6-8-2-1-5-11-8/h1-5,7,11-12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISENAACUQSHFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587451 | |
Record name | 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36746-27-7 | |
Record name | 5-(1H-Pyrrol-2-ylmethyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36746-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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